4-Chloro-2,3-difluoro-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2,3-difluoro-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H5ClF2O3 . It is used in various fields of chemistry due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and methoxy groups . The exact structure can be determined using various spectroscopic techniques.Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets depending on the specific drug it is used to produce.
Mode of Action
The mode of action of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid is likely dependent on the specific biochemical context in which it is used. As an intermediate in pharmaceutical synthesis, its mode of action would be determined by the final drug product .
Biochemical Pathways
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction is widely used in organic chemistry, particularly in the synthesis of biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity and stability of this compound. For example, in the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions can significantly affect the yield and selectivity of the reaction .
Properties
IUPAC Name |
4-chloro-2,3-difluoro-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRDLQUCLLHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250190 |
Source
|
Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-31-9 |
Source
|
Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.